molecular formula C14H20 B3031931 Diethyldicyclopentadiene CAS No. 874651-66-8

Diethyldicyclopentadiene

Cat. No.: B3031931
CAS No.: 874651-66-8
M. Wt: 188.31 g/mol
InChI Key: QWQMAINGVKHIQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyldicyclopentadiene involves the alkylation of cyclopentadiene under basic conditions. The most common method is the non-regioselective two-fold alkylation of cyclopentadienes via cyclopentadienyl anions . This process typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the cyclopentadienyl anion, which then undergoes alkylation with ethyl halides.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dimerization of ethylcyclopentadiene. This process involves the use of transition metal catalysts to facilitate the dimerization reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyldicyclopentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethylcyclopentadienone derivatives.

    Reduction: Reduction reactions can convert this compound to diethylcyclopentane derivatives.

    Substitution: The ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed:

    Oxidation: Diethylcyclopentadienone derivatives.

    Reduction: Diethylcyclopentane derivatives.

    Substitution: Various substituted diethylcyclopentadiene derivatives.

Scientific Research Applications

Diethyldicyclopentadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyldicyclopentadiene involves its interaction with transition metals to form metallocene complexes. These complexes exhibit high chemical inertness and stability, making them effective catalysts in various organic transformations. The cyclopentadienyl ligands in these complexes facilitate the activation of molecular targets and pathways involved in catalytic processes .

Comparison with Similar Compounds

    Dicyclopentadiene: A related compound with similar structural features but without the ethyl groups.

    Ethylcyclopentadiene: A precursor to diethyldicyclopentadiene with only one ethyl group.

    Cyclopentadiene: The parent compound without any alkyl substitutions.

Uniqueness: this compound is unique due to its dual ethyl substitutions, which enhance its reactivity and versatility in forming metallocene complexes. This makes it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMAINGVKHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C=CC2C1C3CC2C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628858
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874651-66-8
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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